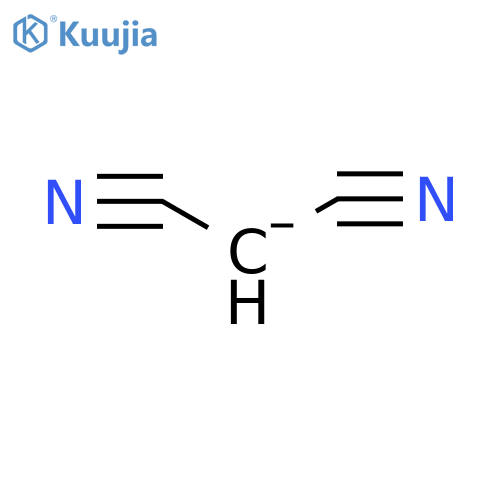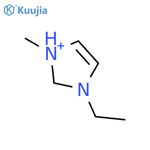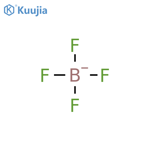- Nonlinear, resonance-stabilized pseudohalides: from alkali methanides to ionic liquids of methanides, European Journal of Inorganic Chemistry, 2006, (21), 4294-4308
Cas no 41470-37-5 (Propanedinitrile, ion(1-) (9CI))

Propanedinitrile, ion(1-) (9CI) 化学的及び物理的性質
名前と識別子
-
- Propanedinitrile, ion(1-) (9CI)
-
- インチ: 1S/C3HN2/c4-2-1-3-5/h1H/q-1
- InChIKey: YAYTYCFOMPKBLT-UHFFFAOYSA-N
- ほほえんだ: [CH-](C#N)C#N
Propanedinitrile, ion(1-) (9CI) 合成方法
ごうせいかいろ 1
Propanedinitrile, ion(1-) (9CI) Raw materials
Propanedinitrile, ion(1-) (9CI) Preparation Products
Propanedinitrile, ion(1-) (9CI) 関連文献
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Propanedinitrile, ion(1-) (9CI)に関する追加情報
Propanedinitrile, ion(1-) (9CI) and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, materials science, and various industrial applications. Among these, Propanedinitrile, ion(1-) (9CI), derived from the parent compound with the CAS number 41470-37-5, has garnered significant attention due to its unique chemical properties and versatile applications. This compound, often encountered in the form of its anionic derivative, is a subject of extensive research in synthetic chemistry and medicinal chemistry.
The CAS number 41470-37-5 provides a unique identifier for this chemical entity, ensuring precise classification and communication within the scientific community. Propanedinitrile itself is an important intermediate in organic synthesis, particularly in the preparation of polymers and specialty chemicals. However, its anionic form, Propanedinitrile, ion(1-) (9CI), presents additional intriguing characteristics that make it a valuable candidate for further exploration.
In recent years, the study of anionic species has seen remarkable advancements, particularly in understanding their role in catalysis and as ligands in coordination chemistry. The anion derived from Propanedinitrile has been investigated for its potential as a ligand in transition metal complexes, which are widely used in catalytic processes. These complexes exhibit enhanced reactivity and selectivity, making them indispensable in industrial applications such as polymerization and hydrogenation reactions.
One of the most compelling aspects of Propanedinitrile, ion(1-) (9CI) is its ability to form stable complexes with various metals. These complexes have been studied for their potential applications in drug delivery systems. For instance, metal-organic frameworks (MOFs) incorporating this anion have shown promise in encapsulating pharmaceuticals, ensuring controlled release profiles that are critical for therapeutic efficacy. The unique structural properties of these MOFs allow for precise tuning of pore sizes and functionalities, making them ideal for targeted drug delivery.
Moreover, the anionic derivative of Propanedinitrile has been explored in the context of green chemistry initiatives. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and hazardous byproducts. The use of Propanedinitrile, ion(1-) (9CI) as a building block in these processes aligns with the principles of green chemistry by promoting efficient and environmentally friendly methodologies.
The pharmaceutical industry has also shown interest in Propanedinitrile, ion(1-) (9CI) due to its potential as a precursor for bioactive molecules. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The structural versatility of Propanedinitrile allows chemists to modify its backbone and functional groups to create novel compounds with enhanced biological activity. This flexibility makes it a valuable scaffold for drug discovery efforts.
In conclusion, Propanedinitrile, ion(1-) (9CI) represents a fascinating chemical entity with diverse applications across multiple scientific disciplines. Its role as a ligand in coordination chemistry, its potential in drug delivery systems, and its alignment with green chemistry principles underscore its importance in modern chemical research. As scientists continue to uncover new applications for this compound derived from CAS number 41470-37-5, its significance is poised to grow even further.
41470-37-5 (Propanedinitrile, ion(1-) (9CI)) 関連製品
- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)


